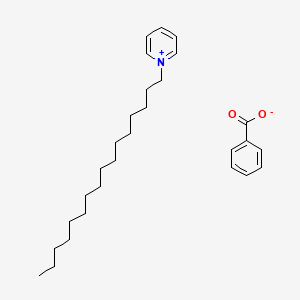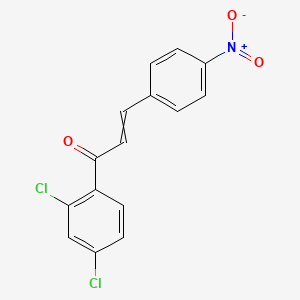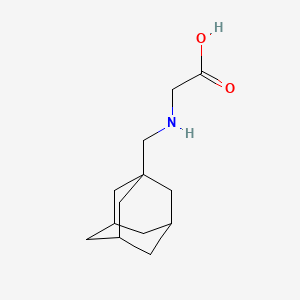![molecular formula C22H18N4O B14266911 4,4'-Oxybis{N-[(2H-pyrrol-2-ylidene)methyl]aniline} CAS No. 203940-06-1](/img/structure/B14266911.png)
4,4'-Oxybis{N-[(2H-pyrrol-2-ylidene)methyl]aniline}
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-Oxybis{N-[(2H-pyrrol-2-ylidene)methyl]aniline} is a complex organic compound known for its unique structure and properties. This compound features a central oxygen atom linking two N-[(2H-pyrrol-2-ylidene)methyl]aniline groups, making it a significant molecule in various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Oxybis{N-[(2H-pyrrol-2-ylidene)methyl]aniline} typically involves the condensation of N-[(2H-pyrrol-2-ylidene)methyl]aniline with an appropriate oxygen donor under controlled conditions. One common method is the Paal-Knorr pyrrole synthesis, which involves the reaction of 2,5-dimethoxytetrahydrofuran with aniline derivatives in the presence of a catalyst such as iron (III) chloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-Oxybis{N-[(2H-pyrrol-2-ylidene)methyl]aniline} undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
4,4’-Oxybis{N-[(2H-pyrrol-2-ylidene)methyl]aniline} has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it useful in studying biological processes and interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 4,4’-Oxybis{N-[(2H-pyrrol-2-ylidene)methyl]aniline} exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing various biochemical pathways. This binding can result in the modulation of enzyme activity or receptor signaling, leading to its observed effects .
Comparación Con Compuestos Similares
Similar Compounds
- N-Phenylpyrrolidin-2-ones
- N-Phenyldihydro-1H-pyrrol-2-ones
- 4-Methoxy-5-[(Z)-(5-methyl-4-pentyl-2H-pyrrol-2-ylidene)methyl]-1H,1′H-2,2′-bipyrrole
Uniqueness
4,4’-Oxybis{N-[(2H-pyrrol-2-ylidene)methyl]aniline} stands out due to its central oxygen linkage, which imparts unique chemical and physical properties. This structural feature differentiates it from other similar compounds, making it valuable in specific applications where these properties are advantageous .
Propiedades
Número CAS |
203940-06-1 |
|---|---|
Fórmula molecular |
C22H18N4O |
Peso molecular |
354.4 g/mol |
Nombre IUPAC |
1-(1H-pyrrol-2-yl)-N-[4-[4-(1H-pyrrol-2-ylmethylideneamino)phenoxy]phenyl]methanimine |
InChI |
InChI=1S/C22H18N4O/c1-3-19(23-13-1)15-25-17-5-9-21(10-6-17)27-22-11-7-18(8-12-22)26-16-20-4-2-14-24-20/h1-16,23-24H |
Clave InChI |
IMZGKZUYSJRWJW-UHFFFAOYSA-N |
SMILES canónico |
C1=CNC(=C1)C=NC2=CC=C(C=C2)OC3=CC=C(C=C3)N=CC4=CC=CN4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2-Nitrophenyl)methylidene]-3-oxobutanamide](/img/structure/B14266843.png)
![5-[3-(3-Carboxypropyl)-4-hydroxyphenyl]pentanoic acid](/img/structure/B14266857.png)
![N-([1,1'-Biphenyl]-4-yl)-4'-methyl-N-phenyl[1,1'-biphenyl]-4-amine](/img/structure/B14266870.png)







![tert-Butyl 2-[(acetyloxy)methyl]prop-2-enoate](/img/structure/B14266907.png)
![Dimethyl [(3-nitrophenyl)methyl]phosphonate](/img/structure/B14266917.png)

